Phenoxyacetic acid, monoester with propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxyacetic acid, monoester with propane-1,2-diol is a chemical compound with the molecular formula C11H16O5. It is a monoester formed from phenoxyacetic acid and propane-1,2-diol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenoxyacetic acid, monoester with propane-1,2-diol can be synthesized through the esterification of phenoxyacetic acid with propane-1,2-diol. This reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenoxyacetic acid, monoester with propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Phenoxyacetic acid and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phenoxyacetic acid, monoester with propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of phenoxyacetic acid, monoester with propane-1,2-diol involves the hydrolysis of the ester bond to release phenoxyacetic acid and propane-1,2-diol. This hydrolysis can be catalyzed by enzymes such as esterases. The released phenoxyacetic acid can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetic acid, monoester with ethane-1,2-diol: Similar ester linkage but with a different diol component.
Methoxyacetic acid, monoester with propane-1,2-diol: Similar ester linkage but with a different acid component.
Uniqueness
Phenoxyacetic acid, monoester with propane-1,2-diol is unique due to its specific combination of phenoxyacetic acid and propane-1,2-diol, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
93917-81-8 |
---|---|
Molekularformel |
C11H16O5 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
2-phenoxyacetic acid;propane-1,2-diol |
InChI |
InChI=1S/C8H8O3.C3H8O2/c9-8(10)6-11-7-4-2-1-3-5-7;1-3(5)2-4/h1-5H,6H2,(H,9,10);3-5H,2H2,1H3 |
InChI-Schlüssel |
ALLBSFZCHDGZBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)O.C1=CC=C(C=C1)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.